

# Application Notes and Protocols: Methylfurmethide Iodide in Laboratory Settings

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## Compound of Interest

Compound Name: Methylfurmethide iodide

Cat. No.: B073127

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## Abstract

**Methylfurmethide iodide** is a potent muscarinic acetylcholine receptor (mAChR) agonist, making it a valuable tool for studying cholinergic signaling in various physiological systems. These application notes provide detailed protocols for the preparation and use of **Methylfurmethide iodide** solutions for in vitro laboratory experiments, with a focus on smooth muscle contraction assays. Additionally, a summary of its mechanism of action and relevant quantitative data are presented to facilitate experimental design and data interpretation.

## Chemical Properties and Storage

Property	Value	Reference
CAS Number	1197-60-0	[1]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> INO	[1]
Molecular Weight	281.13 g/mol	[1]
Appearance	White solid	[1]
Solubility	Soluble in DMSO (up to 100 mM)	[1]
Storage	Desiccate at +4°C	[1]

Note: Information on the direct solubility of **Methylfurmethide iodide** in aqueous solutions such as physiological saline or phosphate-buffered saline (PBS) is not readily available. Therefore, the recommended method for preparing aqueous solutions involves initial dissolution in a minimal amount of DMSO followed by serial dilution in the desired aqueous buffer. Researchers should be mindful of the final DMSO concentration in their experiments to minimize potential solvent effects. The stability of **Methylfurmethide iodide** in aqueous solutions over time has not been extensively reported; therefore, it is recommended to prepare fresh solutions for each experiment.

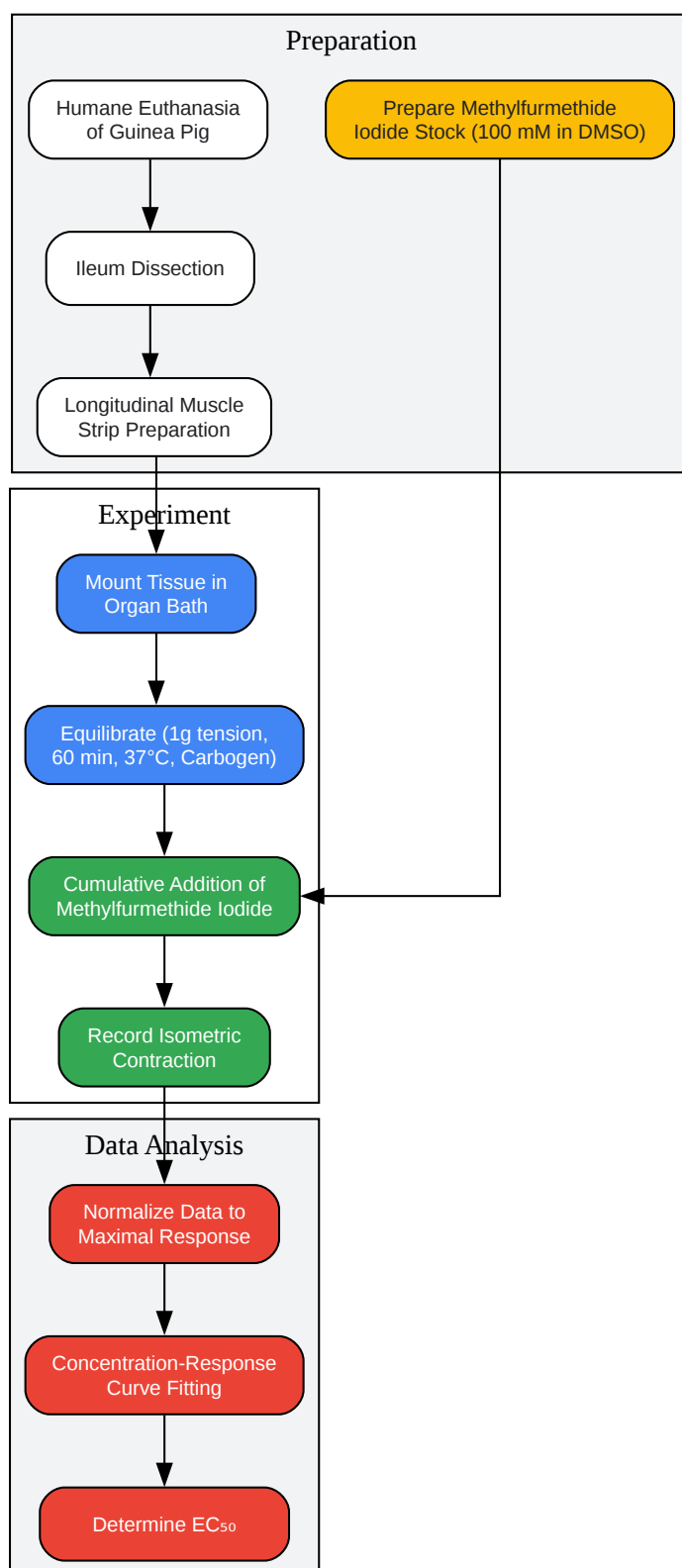
## Mechanism of Action: Muscarinic Acetylcholine Receptor Signaling

**Methylfurmethide iodide** exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades.

- **M1, M3, and M5 Receptors:** These receptors primarily couple to Gq/11 proteins. Upon activation, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ( $\text{Ca}^{2+}$ ). DAG, along with elevated intracellular  $\text{Ca}^{2+}$ , activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction.
- **M2 and M4 Receptors:** These receptors typically couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can counteract the relaxing effects of agents that increase cAMP.

The following diagram illustrates the primary signaling pathway activated by **Methylfurmethide iodide** leading to smooth muscle contraction, mediated through M3 muscarinic receptors.





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## References

- 1. 1197-60-0 CAS MSDS (5-METHYLFURMETHIODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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